molecular formula C12H12BrN3O3S2 B2899997 2-((1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine CAS No. 2034281-13-3

2-((1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine

Cat. No.: B2899997
CAS No.: 2034281-13-3
M. Wt: 390.27
InChI Key: ZUVHJYQQRWHYPE-UHFFFAOYSA-N
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Description

2-((1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine ( 2034281-13-3) is a chemical compound with the molecular formula C12H12BrN3O3S2 and a molecular weight of 390.28 g/mol . This reagent features a hybrid molecular structure, incorporating a pyrrolidine ring, a 5-bromothiophene sulfonamide moiety, and a pyrazine ring. The integration of these distinct pharmacophores is a recognized strategy in modern drug discovery for creating multi-functional compounds that can interact with complex biological targets . Compounds with a pyrrolidine-2,5-dione core, similar to the structural motifs found in this molecule, have recently been identified as promising candidates with potent antiseizure and antinociceptive (pain-blocking) properties in preclinical research . Furthermore, the pyrazine heterocycle is a privileged structure in medicinal chemistry, known for contributing to significant pharmacological activity and target binding affinity . The presence of the bromothiophene sulfonyl group suggests potential as a key synthetic intermediate or a protein-binding element. Researchers can leverage this compound as a versatile building block for synthesizing novel chemical libraries or as a probe for investigating neurological and oncological pathways. Available for purchase, this product is intended for research applications and is strictly labeled For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[1-(5-bromothiophen-2-yl)sulfonylpyrrolidin-3-yl]oxypyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O3S2/c13-10-1-2-12(20-10)21(17,18)16-6-3-9(8-16)19-11-7-14-4-5-15-11/h1-2,4-5,7,9H,3,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUVHJYQQRWHYPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2)S(=O)(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-((1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine typically involves multiple steps, starting with the preparation of the individual components followed by their assembly into the final product. Common synthetic routes include:

    Preparation of 5-Bromothiophene-2-sulfonyl chloride: This can be achieved by reacting 5-bromothiophene with chlorosulfonic acid under controlled conditions.

    Formation of the pyrrolidine derivative: The pyrrolidine ring can be synthesized through various methods, including the reaction of pyrrolidine with appropriate sulfonyl chlorides.

    Coupling reactions: The final step involves coupling the pyrrolidine derivative with pyrazine under suitable conditions, often using catalysts and specific solvents to facilitate the reaction.

Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-((1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group.

    Substitution: The bromine atom in the thiophene ring can be substituted with other groups through nucleophilic substitution reactions, using reagents such as sodium methoxide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

2-((1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: It can be used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.

    Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential as a biochemical tool or therapeutic agent.

Mechanism of Action

The mechanism of action of 2-((1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations and Their Implications

The following table summarizes structural analogs and their distinguishing features:

Compound Name Sulfonyl Group Substituent Heterocyclic Core Key Modifications Yield (%) Biological Notes (if available) Reference ID
2-((1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine (Target) 5-Bromo-thiophene Pyrrolidine Bromine atom, thiophene ring N/A N/A -
2-((1-((3-Methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine 3-Methyl-pyrazole Piperidine Pyrazole ring, methyl substituent 47 Non-opioid analgesic SAR candidate
2-((1-((1H-Pyrazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine Unsubstituted pyrazole Piperidine No substituents on pyrazole 47 Reduced steric hindrance
2-((1-((3-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine 3-Ethyl-5-methyl-pyrazole Piperidine Ethyl and methyl substituents 77 Improved lipophilicity
2-((1-((5-Methyl-3-propyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine 5-Methyl-3-propyl-pyrazole Piperidine Propyl chain, methyl group 20 Lower yield due to steric bulk

Analysis of Structural and Functional Differences

This may improve target binding affinity in certain enzyme pockets . Pyrazole vs.

Heterocyclic Core (Pyrrolidine vs. Piperidine derivatives (e.g., ) may exhibit better solubility due to increased basicity.

Substituent Effects :

  • Bromine (target compound) increases molecular weight (MW = ~420 g/mol estimated) and polar surface area compared to methyl or ethyl groups in analogs. This could reduce membrane permeability but enhance binding to hydrophobic pockets.
  • Alkyl chains (e.g., propyl in compound 9, ) improve lipophilicity (logP ~2.5–3.0) but reduce synthetic yields due to steric hindrance during sulfonamide formation .

Biological Activity

The compound 2-((1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant data and case studies.

Structural Characteristics

The molecular formula of this compound is C11H11BrN2O3SC_{11}H_{11}BrN_2O_3S, with a molecular weight of approximately 395.3 g/mol. Its structure consists of a pyrazine ring linked to a pyrrolidine moiety and a bromothiophene sulfonyl group, which contributes to its reactivity and biological properties.

Anticancer Activity

Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. A study focusing on pyrazole derivatives highlighted their effectiveness against various cancer cell lines, including A549 (lung adenocarcinoma) and MDA-MB-231 (breast cancer) cells. These derivatives demonstrated cytotoxic effects that were enhanced when combined with traditional chemotherapeutic agents like doxorubicin .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 Value (µM)Mechanism of Action
Compound 21A54912Induction of apoptosis
Compound 18MDA-MB-23115Inhibition of cell proliferation
2-Pyrazine DerivativeA54910COX inhibition, apoptosis induction

Anti-inflammatory Activity

Compounds containing thiazole rings, similar to those in the structure of this compound, are known for their anti-inflammatory properties. They may interact with cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain management.

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been documented extensively. For instance, certain derivatives have shown efficacy against multidrug-resistant strains of Staphylococcus aureus, suggesting that this compound may also possess similar antimicrobial properties .

Table 2: Antimicrobial Activity of Pyrazole Derivatives

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)Mechanism of Action
Compound XStaphylococcus aureus8 µg/mLDisruption of cell membrane
Compound YE. coli16 µg/mLInhibition of protein synthesis

Case Studies

A notable case study involved the evaluation of various pyrazole derivatives in breast cancer models. The study found that compounds with bromine substituents exhibited higher cytotoxicity and synergistic effects when combined with doxorubicin, indicating the potential for enhanced therapeutic strategies using such compounds .

Q & A

Q. What are the key synthetic steps and optimal reaction conditions for synthesizing 2-((1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine?

  • Methodological Answer : The synthesis typically involves sequential sulfonylation, coupling, and purification steps.
  • Sulfonylation : React pyrrolidine-3-ol with 5-bromothiophene-2-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–5°C to form the sulfonylated pyrrolidine intermediate .
  • Coupling : Use Mitsunobu conditions (e.g., DIAD, PPh₃) to link the pyrrolidine intermediate to pyrazine via an ether bond. Optimal yields are achieved in THF at 50–60°C for 12–24 hours .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ confirms regiochemistry of the bromothiophene and sulfonyl groups. Key signals include δ 7.8–8.2 ppm (pyrazine protons) and δ 3.5–4.0 ppm (pyrrolidine protons) .
  • X-ray Crystallography : Resolve stereochemistry and confirm the sulfonyl-pyrrolidine linkage. Monoclinic crystal systems (space group P21/c) with unit cell parameters (e.g., a = 10.75 Å, β = 102.57°) are common for related analogs .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 428.98) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer :
  • Cytotoxicity Screening : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) .
  • Enzyme Inhibition : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates. Monitor activity at 1–100 μM concentrations .
  • Solubility Assessment : Measure in PBS (pH 7.4) and DMSO to guide in vivo dosing .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., EGFR). Focus on hydrogen bonding with the sulfonyl group and π-π stacking of pyrazine .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM/PBSA) .
  • QSAR Studies : Corrogate substituent effects (e.g., bromine vs. chlorine on thiophene) using Hammett σ constants .

Q. How can contradictory biological activity data across studies be resolved?

  • Methodological Answer :
  • Purity Verification : Re-analyze conflicting batches via HPLC-UV (≥99% purity threshold). Impurities like unreacted sulfonyl chloride may skew bioactivity .
  • Assay Standardization : Re-test under uniform conditions (e.g., 10% FBS, 37°C, 48-hour incubation). Variability in cell passage number or serum batches often explains discrepancies .
  • Metabolic Stability : Compare hepatic microsome degradation rates (human vs. rodent) to rule out species-specific effects .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Methodological Answer :
  • Prodrug Design : Introduce phosphate esters at the pyrrolidine oxygen for enhanced aqueous solubility. Hydrolyze enzymatically in vivo .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (100–200 nm size) via emulsion-diffusion. Achieve sustained release over 72 hours .
  • Co-crystallization : Screen with co-formers (e.g., succinic acid) to improve dissolution rates. Monitor via powder X-ray diffraction (PXRD) .

Q. What is the impact of substituting the bromothiophene moiety on structure-activity relationships (SAR)?

  • Methodological Answer :
  • Electron-Withdrawing Groups : Replace bromine with nitro or trifluoromethyl. Use Suzuki coupling (Pd(PPh₃)₄, K₂CO₃) to assess effects on kinase inhibition .
  • Ring Expansion : Synthesize analogs with thieno[3,2-b]pyridine instead of thiophene. Compare IC₅₀ values to evaluate π-system contributions .
  • Steric Effects : Introduce methyl groups at thiophene C3/C4. Use NOESY to confirm conformational changes impacting target binding .

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